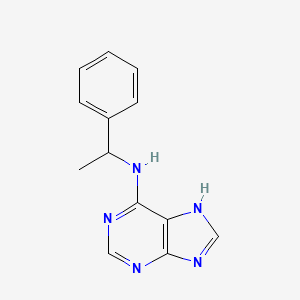
N-(1-phenylethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-9H-purin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C13H13N5 and its molecular weight is 239.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-phenylethyl)-9H-purin-6-amine is a compound that belongs to the purine family, characterized by its unique structure which combines a purine core with a phenylethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C13H14N4
- Molecular Weight : 230.28 g/mol
- Structural Features : The purine base is essential for various biological functions, including DNA and RNA synthesis, while the phenylethyl group may enhance its interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. In particular, studies have shown that it can inhibit the growth of HepG2 (liver cancer) and U-118 MG (glioblastoma) cells, with IC50 values lower than those of established chemotherapeutics such as temozolomide .
The antitumor activity is believed to involve the inhibition of specific kinases involved in cell signaling pathways. The compound has shown promise as an inhibitor of phosphoinositide 3-kinases (PI3K), which play a crucial role in cell growth and metabolism. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against gram-positive bacteria, including Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenylethyl group can significantly influence the biological activity of the compound. For instance, variations in substituents on the aromatic ring have been shown to enhance binding affinity to biological targets, thus improving efficacy .
Study 1: Antitumor Efficacy
A recent study synthesized several derivatives of this compound and evaluated their anticancer properties. Compound 7i showed potent activity against HepG2 cells with an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development in cancer therapy .
Study 2: Antimicrobial Properties
In another investigation, this compound was tested against various bacterial strains. It exhibited notable activity against Mycobacterium smegmatis and M. tuberculosis, suggesting its potential use in treating infections caused by resistant strains .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound indicates favorable characteristics for drug development. Studies have shown good solubility and permeability, along with low toxicity in primary cell lines .
Propriétés
Numéro CAS |
55553-54-3 |
|---|---|
Formule moléculaire |
C13H13N5 |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
N-(1-phenylethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-9(10-5-3-2-4-6-10)18-13-11-12(15-7-14-11)16-8-17-13/h2-9H,1H3,(H2,14,15,16,17,18) |
Clé InChI |
OPBOKLRORBKBAN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2NC=N3 |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2NC=N3 |
Synonymes |
(R)-alpha-(N(6)-adenyl)styrene oxide alpha-(N6-adenyl)styrene oxide alpha-(N6-adenyl)styrene oxide, (R)-isomer alpha-(N6-adenyl)styrene oxide, (S)-isomer alpha-N6-Ad-SO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















